ZM522

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

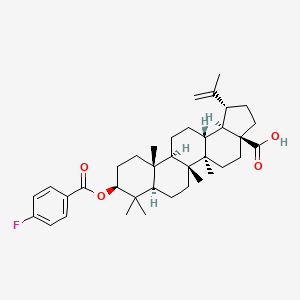

Molecular Formula |

C37H51FO4 |

|---|---|

Molecular Weight |

578.8 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(4-fluorobenzoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C37H51FO4/c1-22(2)25-14-19-37(32(40)41)21-20-35(6)26(30(25)37)12-13-28-34(5)17-16-29(33(3,4)27(34)15-18-36(28,35)7)42-31(39)23-8-10-24(38)11-9-23/h8-11,25-30H,1,12-21H2,2-7H3,(H,40,41)/t25-,26+,27-,28+,29-,30+,34-,35+,36+,37-/m0/s1 |

InChI Key |

YVDDYENCDWEHSB-DWKDZXJCSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=C(C=C6)F)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CC=C(C=C6)F)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

ZM522 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ZM522

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small-molecule inhibitor of CD73 (ecto-5'-nucleotidase), a critical enzyme in the adenosine signaling pathway. By blocking the enzymatic activity of CD73, this compound effectively curtails the production of immunosuppressive adenosine within the tumor microenvironment. This mode of action leads to an enhanced anti-tumor immune response, primarily through the revitalization of T-cell function and an increase in the production of key pro-inflammatory cytokines such as interferon-γ (IFN-γ). This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of CD73

The primary molecular target of this compound is the cell surface enzyme CD73.[1][2][3][4][5] CD73 is a key ecto-enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) to adenosine.[1][3][4][6] In the context of cancer, the accumulation of extracellular adenosine is a major mechanism of immune evasion.[1][2] Adenosine exerts potent immunosuppressive effects by binding to its receptors on various immune cells, including T-cells and natural killer (NK) cells, thereby dampening their anti-tumor activity.[1][3]

This compound acts as a competitive inhibitor of CD73, blocking its catalytic activity and thus preventing the generation of adenosine from AMP.[4] This action effectively reverses the adenosine-mediated immunosuppression within the tumor microenvironment, restoring and enhancing the function of tumor-infiltrating immune cells.[1]

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling cascade:

Quantitative Data

The inhibitory potency of this compound against its target, CD73, has been quantified through in vitro enzymatic assays.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | Human CD73 | Enzymatic Assay | 0.56 | [3] |

| ZM553 | Human CD73 | Enzymatic Assay | 0.74 | [3] |

| ZM557 | Human CD73 | Enzymatic Assay | 0.47 | [3] |

| α,β-methylene adenosine diphosphate (APCP) | Human CD73 | Enzymatic Assay | (Positive Control) | [3] |

These data demonstrate that this compound is a potent inhibitor of human CD73, with an IC50 value in the sub-micromolar range.[3]

Key Experimental Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory activity and effects on immune cell function.

In Vitro CD73 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CD73.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CD73 enzyme and its substrate, adenosine monophosphate (AMP), are prepared in an appropriate assay buffer.

-

Compound Incubation: this compound, at a range of concentrations, is pre-incubated with the CD73 enzyme to allow for binding.

-

Enzymatic Reaction: The reaction is initiated by the addition of AMP. The mixture is then incubated at 37°C for a defined period to allow for the conversion of AMP to adenosine.

-

Detection of Adenosine: The amount of adenosine produced is quantified. A common method is liquid chromatography-mass spectrometry (LC-MS/MS) for direct and sensitive detection.[7][8] Alternatively, commercially available kits that measure phosphate release or utilize coupled enzyme reactions to generate a fluorescent or colorimetric signal can be used.

-

Data Analysis: The percentage of CD73 inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.[9]

T-Cell Activation and Proliferation Assay

This cell-based assay evaluates the ability of this compound to rescue T-cell function from AMP-mediated suppression.[6]

Methodology:

-

T-Cell Isolation: Primary human CD8+ T-cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs).

-

T-Cell Stimulation: The isolated T-cells are activated using stimuli that mimic physiological T-cell receptor (TCR) engagement, such as anti-CD3 and anti-CD28 antibodies, often coated on beads.[10]

-

Treatment Conditions: The stimulated T-cells are cultured under different conditions:

-

Control (no additions)

-

AMP (to induce immunosuppression via endogenous CD73 activity)

-

AMP in the presence of varying concentrations of this compound.

-

-

Proliferation Measurement: T-cell proliferation is assessed after several days of culture. A standard method is to label the cells with a fluorescent dye like carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the fluorescent signal, measured by flow cytometry, is proportional to the extent of proliferation.

-

Cytokine Analysis: The supernatant from the cell cultures is collected to measure the concentration of secreted cytokines, particularly IFN-γ, using an enzyme-linked immunosorbent assay (ELISA).[11] Alternatively, intracellular cytokine staining followed by flow cytometry can be performed to determine the percentage of IFN-γ-producing cells.[12]

Conclusion

This compound is a potent inhibitor of CD73, a key enzyme in the immunosuppressive adenosine pathway. Its mechanism of action involves the direct blockade of adenosine production, leading to the restoration of T-cell-mediated anti-tumor immunity. The preclinical data, including its sub-micromolar IC50 value and its ability to enhance T-cell activation and IFN-γ production, highlight its potential as a therapeutic agent in the field of cancer immunotherapy. Further research and clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oricpharma.com [oricpharma.com]

- 8. scispace.com [scispace.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Interferon γ Is Required for Activation-induced Death of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of IFN-γ Signaling Is Essential for the Cytotoxic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of ZM522: A Technical Guide to Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a bioactive compound's biological target is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, predicting potential on- and off-target effects, and developing safer and more effective therapeutics. This technical guide outlines a comprehensive strategy for the biological target identification of a novel investigational kinase inhibitor, ZM522. We detail key experimental protocols, present hypothetical quantitative data in structured tables, and provide visual representations of experimental workflows and a potential signaling pathway using Graphviz diagrams. This document serves as a practical framework for researchers engaged in the challenging yet essential process of target deconvolution.

Introduction to Target Identification

The journey of a potential new drug from a "hit" in a screen to a well-characterized therapeutic agent hinges on the precise identification of its molecular target(s). Phenotype-based drug discovery often yields compounds with desirable cellular effects, but their direct protein interactors are initially unknown. The process of elucidating these targets, known as target identification or target deconvolution, employs a variety of sophisticated techniques. These methods can be broadly categorized into direct and indirect approaches.

Direct methods, such as affinity chromatography and mass spectrometry-based proteomics, aim to physically isolate the target protein based on its interaction with the compound.[1][2] Indirect methods, on the other hand, infer targets by observing the compound's effect on cellular processes, such as kinase activity profiles or changes in protein thermal stability.[3] A multi-pronged approach combining several techniques is often the most effective strategy for robust target validation.

This guide will focus on a hypothetical novel kinase inhibitor, this compound, to illustrate a typical workflow for biological target identification.

Experimental Strategy for this compound Target Identification

Our strategy for identifying the biological targets of this compound involves a tiered approach, beginning with broad, unbiased screening and progressing to more focused validation experiments. The primary techniques employed are:

-

Kinase Profiling: To assess the selectivity of this compound across a large panel of kinases.

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): To isolate and identify proteins that directly bind to this compound.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

The overall workflow for this process is depicted below.

Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant human kinases.

Methodology:

A competitive binding assay is utilized to quantify the interaction of this compound with a panel of over 400 human kinases. The assay measures the amount of kinase-specific ligand that is displaced from the active site by the test compound. The results are reported as the percentage of remaining kinase activity at a given concentration of this compound.

Experimental Protocol:

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Assay Plate Preparation: Kinases are prepared in a buffer solution and dispensed into multi-well plates.

-

Compound Incubation: this compound dilutions are added to the kinase-containing wells and incubated to allow for binding.

-

Ligand Addition: A proprietary, labeled ligand that binds to the kinase active site is added to all wells.

-

Detection: The amount of bound ligand is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

Data Analysis: The percentage of inhibition is calculated relative to control wells (containing DMSO only). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Results:

The kinase profiling of this compound at a concentration of 1 µM revealed significant inhibition of several kinases, with a particularly strong effect on the MAP kinase pathway.

| Table 1: Kinase Profiling of this compound (1 µM) | |

| Kinase Target | % Inhibition |

| MEK1 | 98% |

| MEK2 | 95% |

| ERK1 | 75% |

| ERK2 | 72% |

| p38α | 68% |

| JNK1 | 55% |

| CDK2 | 15% |

| AKT1 | 10% |

| Table 2: IC50 Values for Selected Kinases | |

| Kinase Target | IC50 (nM) |

| MEK1 | 25 |

| MEK2 | 30 |

| ERK1 | 150 |

| ERK2 | 180 |

| p38α | 320 |

Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify direct binding partners of this compound from a complex cellular lysate.

Methodology:

This technique involves immobilizing a derivatized version of this compound onto a solid support (e.g., agarose beads). A cell lysate is then passed over this "bait," and proteins that bind to this compound are retained. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[2][3]

Experimental Protocol:

-

Synthesis of this compound-linker-biotin conjugate: this compound is chemically modified with a linker arm and a biotin tag for immobilization.

-

Immobilization: The biotinylated this compound is incubated with streptavidin-coated agarose beads to create the affinity matrix.

-

Cell Lysis: Human cancer cells (e.g., HeLa) are lysed to release cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted from the beads using a denaturing solution.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is searched against a protein database to identify the captured proteins.

Results:

The AC-MS experiment identified several potential binding partners of this compound. The most abundant hits are listed in the table below.

| Table 3: Top Protein Hits from AC-MS | ||

| Protein Name | Gene Name | Unique Peptides |

| Mitogen-activated protein kinase kinase 1 | MAP2K1 (MEK1) | 15 |

| Mitogen-activated protein kinase kinase 2 | MAP2K2 (MEK2) | 12 |

| Heat shock protein 90 | HSP90AA1 | 8 |

| Tubulin beta chain | TUBB | 5 |

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its putative targets in intact cells.

Methodology:

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[3] In this assay, cells are treated with this compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, and a shift in the melting curve indicates target engagement.

Experimental Protocol:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO).

-

Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C).

-

Lysis and Centrifugation: The cells are lysed, and precipitated proteins are removed by centrifugation.

-

Protein Quantification: The amount of soluble protein in the supernatant is quantified by Western blotting using antibodies specific for the putative targets (MEK1 and MEK2).

-

Data Analysis: The intensity of the Western blot bands is plotted against temperature to generate melting curves. A rightward shift in the curve for this compound-treated cells compared to the control indicates stabilization of the target protein.

Results:

The CETSA results demonstrated a significant thermal stabilization of MEK1 and MEK2 in cells treated with this compound, confirming direct target engagement in a cellular environment.

| Table 4: CETSA Melting Temperature (Tm) Shift | |

| Target Protein | ΔTm (°C) with this compound |

| MEK1 | +5.2 |

| MEK2 | +4.8 |

Proposed Signaling Pathway for this compound

Based on the identification of MEK1 and MEK2 as the primary targets of this compound, we propose that this compound exerts its cellular effects by inhibiting the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Conclusion

The systematic application of kinase profiling, affinity chromatography-mass spectrometry, and the cellular thermal shift assay has successfully identified and validated MEK1 and MEK2 as the primary biological targets of the novel inhibitor this compound. This multi-faceted approach provides a high degree of confidence in the target identification process. The elucidation of MEK1/2 as the direct targets of this compound provides a clear mechanistic rationale for its observed cellular effects and paves the way for its further preclinical and clinical development as a potential therapeutic for cancers driven by aberrant MAPK/ERK signaling. The methodologies and workflows detailed in this guide offer a robust framework for the biological target identification of other novel bioactive compounds.

References

- 1. An update of label-free protein target identification methods for natural active products [thno.org]

- 2. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

ZM522: An In-Depth Technical Guide to its In Vitro Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity and potency of ZM522, a novel inhibitor of the ecto-5'-nucleotidase (CD73). This compound, a fluorinated derivative of betulinic acid, has emerged as a promising small molecule for immunotherapy research, primarily due to its ability to modulate the immunosuppressive tumor microenvironment. This document details the quantitative potency of this compound, the experimental methodologies for its characterization, and the underlying signaling pathways it influences.

Quantitative In Vitro Potency of this compound

The primary mechanism of action of this compound is the inhibition of the CD73 enzyme, which plays a critical role in the production of immunosuppressive adenosine in the extracellular space. The inhibitory potency of this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) value of 0.56 μM against the human CD73 enzyme.[1][2][3][4][5][6] This demonstrates a significant inhibitory activity, highlighting its potential as a modulator of the adenosine pathway.

| Compound | Target | IC50 (μM) | Fold Increase in Activity vs. APCP |

| This compound | Human CD73 | 0.56 | 7-fold |

APCP (α,β-methylene adenosine diphosphate) is a known CD73 inhibitor used as a positive control.[1][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effect by targeting CD73, a key enzyme in the adenosine signaling pathway. CD73 is responsible for the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, elevated levels of adenosine bind to A2A receptors on immune cells, such as T cells, leading to the suppression of their anti-tumor activity. By inhibiting CD73, this compound blocks the production of adenosine, thereby preventing this immunosuppressive signal and promoting immune cell function.[1]

A key in vitro effect of this compound is the significant elevation of interferon-gamma (INF-γ) levels.[2][3][6][7][8] This indicates a rescue of T cell activation from adenosine-mediated suppression, a critical step in restoring anti-tumor immunity.[1][3][9]

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are proprietary to the discovering entity, this section outlines the general methodologies typically employed for evaluating the in vitro activity of CD73 inhibitors.

CD73 Inhibitory Assay (IC50 Determination)

This assay is designed to quantify the concentration of an inhibitor required to reduce the enzymatic activity of CD73 by 50%.

Workflow:

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human CD73 enzyme is diluted in an appropriate assay buffer. A serial dilution of this compound is prepared to test a range of concentrations.

-

Incubation: The CD73 enzyme is pre-incubated with the various concentrations of this compound in a microplate for a defined period to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).

-

Reaction and Termination: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C). The reaction is then stopped, often by the addition of a reagent that denatures the enzyme.

-

Detection: The product of the reaction, either inorganic phosphate or adenosine, is measured. Common detection methods include colorimetric assays for phosphate (e.g., Malachite Green assay) or HPLC-based methods for adenosine quantification.

-

Data Analysis: The percentage of CD73 inhibition for each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

T Cell Activation Assay (INF-γ Measurement)

This assay assesses the ability of this compound to reverse AMP-mediated suppression of T cell activation, measured by the production of INF-γ.

Workflow:

Methodology:

-

Cell Preparation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.

-

T Cell Stimulation and Suppression: PBMCs are cultured in the presence of T cell activators (e.g., anti-CD3 and anti-CD28 antibodies) to stimulate T cell proliferation and cytokine production. Concurrently, AMP is added to the culture to induce an immunosuppressive environment through its conversion to adenosine.

-

Treatment with this compound: Different concentrations of this compound are added to the cell cultures.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for T cell activation and cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

INF-γ Quantification: The concentration of INF-γ in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The levels of INF-γ in the this compound-treated groups are compared to the AMP-suppressed control group to determine the extent to which this compound can rescue T cell function.

Conclusion

This compound is a potent in vitro inhibitor of CD73, effectively blocking the production of immunosuppressive adenosine. Its ability to reverse AMP-mediated suppression of T cell activation, as evidenced by increased INF-γ production, underscores its potential as a valuable tool for immuno-oncology research and development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel CD73 inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Other Targets | DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. CD73 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 9. researchgate.net [researchgate.net]

VX-522: A Technical Overview of an Investigational mRNA Therapy for Cystic Fibrosis

Executive Summary: VX-522 is an investigational messenger RNA (mRNA) therapeutic currently in early-stage clinical development for the treatment of cystic fibrosis (CF). Developed through a collaboration between Vertex Pharmaceuticals and Moderna, this novel therapy aims to address the underlying cause of CF in patients with genetic mutations that do not respond to existing cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. By delivering a functional copy of the CFTR mRNA to lung cells, VX-522 is designed to enable the production of a full-length, functional CFTR protein. This report provides a comprehensive overview of the discovery, development, mechanism of action, and ongoing clinical evaluation of VX-522.

Introduction to Cystic Fibrosis and the Unmet Need

Cystic fibrosis is a rare, life-shortening genetic disease caused by mutations in the CFTR gene.[1] These mutations result in a defective or absent CFTR protein, a chloride ion channel critical for maintaining the balance of salt and water across cell membranes.[1] The dysfunction of this protein leads to the accumulation of thick, sticky mucus in various organs, most severely affecting the lungs and leading to chronic infections, inflammation, and progressive lung damage.[1][2]

While significant advancements have been made with the development of CFTR modulators, which improve the function of mutant CFTR protein, a subset of the CF population, estimated to be around 5,000 people globally, have mutations that result in little to no CFTR protein production.[1] These patients do not benefit from currently available CFTR modulators, representing a significant unmet medical need.[2][3] VX-522 is being developed specifically for this patient population.[2][4]

Discovery and Development History

The development of VX-522 is a result of an exclusive research collaboration between Vertex Pharmaceuticals and Moderna, initiated in 2016.[5][6] This partnership leverages Moderna's expertise in mRNA technology and lipid nanoparticle (LNP) delivery with Vertex's deep understanding of CF biology.[6]

On December 12, 2022, Vertex Pharmaceuticals announced that the U.S. Food and Drug Administration (FDA) had cleared the Investigational New Drug (IND) application for VX-522, enabling the initiation of clinical trials.[1][6] Subsequently, a Phase 1/2 clinical trial, known as the BEACON-CF study, was initiated to evaluate the safety, tolerability, and efficacy of VX-522 in adult CF patients with CFTR genotypes not responsive to modulator therapy.[7][8][9]

In May 2025, Vertex announced a temporary pause in the multiple ascending dose portion of the Phase 1/2 trial to assess a tolerability issue.[10]

Mechanism of Action: An mRNA-based Approach

VX-522 is an mRNA therapy designed to deliver a synthetic, full-length human CFTR mRNA to the airway epithelial cells of the lungs.[5] The mRNA is encapsulated within a lipid nanoparticle (LNP), which protects the mRNA from degradation and facilitates its uptake into the target cells.[11]

The proposed mechanism of action is as follows:

-

Administration: VX-522 is administered directly to the lungs via oral inhalation using a nebulizer.[2][8]

-

Cellular Uptake: The LNP-encapsulated mRNA is taken up by the lung epithelial cells.

-

Translation: Once inside the cell, the mRNA is released into the cytoplasm and utilizes the cell's own translational machinery to synthesize a full-length, functional CFTR protein.

-

Protein Trafficking and Function: The newly synthesized CFTR protein is then trafficked to the cell membrane, where it is expected to function as a normal chloride channel, thereby restoring the proper balance of salt and water on the airway surface.

This approach bypasses the underlying genetic mutation, providing the necessary instructions for the cell to produce a functional protein.[3][8]

Signaling Pathway Diagram

Caption: Mechanism of action of VX-522 in an airway epithelial cell.

Preclinical and Clinical Development

As of late 2025, VX-522 is in Phase 1/2 of clinical development. Detailed preclinical data, including quantitative measures such as IC50 or Ki values, are not publicly available. The focus of the current clinical trial is on safety, tolerability, and preliminary efficacy.

Clinical Trial: BEACON-CF (NCT05668741)

The BEACON-CF trial is a Phase 1/2, multi-part, dose-escalation study evaluating VX-522 in adults with CF who are not responsive to CFTR modulator therapy.[7][8][9]

Table 1: BEACON-CF Clinical Trial Overview

| Parameter | Description | Reference |

| Official Title | A Phase 1/2 Dose Escalation Study Evaluating the Safety, and Tolerability and Efficacy of VX-522 in Subjects 18 Years of Age and Older With Cystic Fibrosis and a CFTR Genotype Not Responsive to CFTR Modulator Therapy | [7] |

| ClinicalTrials.gov ID | NCT05668741 | [7] |

| Sponsor | Vertex Pharmaceuticals Incorporated | [7] |

| Collaborator | Moderna, Inc. | [7] |

| Phase | Phase 1/2 | [7] |

| Study Type | Interventional | [7] |

| Estimated Enrollment | 39 participants | [7] |

| Age | 18 to 65 years | [7] |

| Intervention | VX-522 mRNA therapy administered via oral inhalation using a nebulizer. Some cohorts receive VX-522 in combination with ivacaftor (IVA). | [2][7] |

| Primary Outcome | Safety and tolerability | [2] |

| Secondary Outcome | Change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) | [2] |

Table 2: BEACON-CF Study Design

| Part | Description | Duration | Reference |

| Part 1: Single Ascending Dose (SAD) | Participants receive a single dose of VX-522 to evaluate safety at increasing dose levels. | 28 weeks | [8] |

| Part 2: Multiple Ascending Dose (MAD) Arm 1 | Participants receive multiple doses of VX-522 to evaluate safety and tolerability of repeated dosing. | Up to 12 weeks | [8] |

| Part 3: Multiple Ascending Dose (MAD) Arm 2 | Participants receive multiple doses of VX-522 in combination with ivacaftor (IVA) to assess safety and potential for enhanced effect. | Up to 16 weeks | [8] |

Experimental Protocols

Detailed experimental protocols for the BEACON-CF trial are not publicly available. However, the study involves standard clinical trial procedures for a Phase 1/2 study, including:

-

Screening: To determine patient eligibility based on inclusion and exclusion criteria.[4][7]

-

Dose Administration: VX-522 is administered via a nebulizer. Ivacaftor, when used, is administered orally.[2][3]

-

Safety Monitoring: Regular monitoring for adverse events through physical examinations, laboratory tests, and electrocardiograms.[12]

-

Efficacy Assessment: Measurement of lung function using spirometry (FEV1).[2]

Clinical Trial Workflow Diagram

Caption: High-level workflow of the BEACON-CF clinical trial.

Future Directions and Conclusion

VX-522 represents a promising and novel therapeutic modality for a segment of the cystic fibrosis population with a high unmet medical need. Its mechanism of action, which involves delivering a functional copy of the CFTR mRNA, has the potential to be transformative for patients who do not produce any CFTR protein. The ongoing Phase 1/2 clinical trial will provide crucial data on the safety and preliminary efficacy of this approach. The temporary pause in the multiple ascending dose arm highlights the challenges inherent in developing novel therapies, and further updates from Vertex Pharmaceuticals will be critical in determining the future trajectory of VX-522's development. Successful development of VX-522 would not only provide a much-needed treatment option for a specific group of CF patients but also validate the potential of mRNA therapeutics for other genetic diseases affecting the lungs.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Study Drug - Beacon-CF [beacon-cf.co.uk]

- 4. ⦠[clinicaltrials.vrtx.com]

- 5. Vertex cleared to enter clinic with mRNA therapy VX-522 for cystic fibrosis | BioWorld [bioworld.com]

- 6. fibrosicistica.it [fibrosicistica.it]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. VX-522 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. trialfinder.cysticfibrosis.ca [trialfinder.cysticfibrosis.ca]

Methodological & Application

Unraveling the Cellular Impact of ZM522: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The experimental compound ZM522 has emerged as a molecule of interest in cellular and pharmacological research. To facilitate further investigation and ensure methodological consistency, this document provides detailed application notes and standardized protocols for the use of this compound in cell culture experiments. These guidelines are intended for researchers, scientists, and professionals engaged in drug development and cellular biology.

Introduction

Data Presentation

Consistent and clear data presentation is paramount for the interpretation and comparison of experimental results. All quantitative data should be summarized in structured tables.

Table 1: Cellular Viability (IC₅₀) of this compound in Various Cell Lines

| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | IC₅₀ (µM) |

| Example: MCF-7 | 5,000 | 72 | Data to be determined |

| Example: A549 | 4,000 | 72 | Data to be determined |

| Example: Jurkat | 10,000 | 48 | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Example: HeLa | 0 (Control) | Data | Data | Data |

| 1x IC₅₀ | Data | Data | Data | |

| 2x IC₅₀ | Data | Data | Data |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols provide a framework for key in vitro assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well clear-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Treatment: Remove the seeding medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC₅₀) for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at a low speed.

-

Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: A potential signaling pathway that could be modulated by an experimental compound.

Caption: A logical workflow for the in vitro characterization of an experimental compound.

Optimizing Western Blot Analysis of ZM522-Mediated Adenosine A3 Receptor Antagonism

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the optimization of Western blot analysis to study the effects of ZM522, a selective antagonist of the adenosine A3 receptor (A3AR). This compound, also known as BW-A522, modulates the cyclic adenosine monophosphate (cAMP) signaling pathway by blocking the inhibitory effect of A3AR activation on adenylyl cyclase. This application note outlines the experimental workflow, from cell culture and treatment to protein detection, and provides guidance on optimizing key parameters for robust and reproducible results. The protocol focuses on the analysis of downstream targets of the A3AR/cAMP pathway, specifically the phosphorylation status of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).

Introduction

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to inhibitory G proteins (Gi). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). The cAMP signaling pathway plays a crucial role in a multitude of cellular processes. This compound acts as a selective antagonist for the A3AR, thereby preventing the agon-ist-induced down-regulation of cAMP production.

Western blotting is a powerful technique to investigate the effects of pharmacological agents like this compound on specific signaling pathways. By quantifying the changes in the phosphorylation state of key downstream effectors, researchers can elucidate the mechanism of action and cellular consequences of A3AR blockade. This protocol provides a comprehensive guide to optimize the detection of these changes.

Signaling Pathway and Experimental Workflow

The antagonism of the A3AR by this compound prevents the inhibitory signal on adenylyl cyclase, leading to an increase in cAMP levels. This elevation in cAMP activates PKA, which in turn phosphorylates and activates CREB. Phosphorylated CREB (p-CREB) then translocates to the nucleus to regulate gene expression. The experimental workflow is designed to capture these dynamic changes in protein phosphorylation.

Caption: this compound Signaling Pathway.

Caption: Western Blot Experimental Workflow.

Data Presentation

The following tables summarize expected quantitative data from dose-response and time-course experiments. These values are representative and may require optimization for specific cell lines and experimental conditions.

Table 1: Dose-Response of this compound on p-CREB Levels

| This compound Concentration (nM) | Agonist (IB-MECA, 100 nM) | Normalized p-CREB/Total CREB Ratio (Fold Change) |

| 0 | - | 1.0 |

| 0 | + | 0.4 |

| 1 | + | 0.6 |

| 10 | + | 0.8 |

| 100 | + | 1.1 |

| 1000 | + | 1.2 |

Table 2: Time-Course of this compound (100 nM) on p-PKA Levels in the Presence of Agonist (IB-MECA, 100 nM)

| Time (minutes) | Normalized p-PKA/Total PKA Ratio (Fold Change) |

| 0 | 0.5 |

| 5 | 0.8 |

| 15 | 1.2 |

| 30 | 1.0 |

| 60 | 0.7 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A3 receptor are recommended.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in serum-free DMEM to reduce basal signaling activity.

-

Treatment:

-

Agonist (Positive Control): Treat cells with an A3AR agonist such as IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) at a final concentration of 100 nM to induce inhibition of the cAMP pathway.

-

Antagonist (this compound): Pre-incubate cells with desired concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 30 minutes before adding the agonist.

-

Time Course: For time-course experiments, treat cells with this compound and agonist for various durations (e.g., 0, 5, 15, 30, 60 minutes).

-

Controls: Include untreated cells and cells treated with vehicle (e.g., DMSO) as negative controls.

-

Cell Lysis and Protein Quantification

-

Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Western Blot Protocol

-

Sample Preparation:

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

Briefly centrifuge the samples to pellet any debris.

-

-

SDS-PAGE:

-

Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Activate the PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).

-

-

Blocking:

-

After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the recommended dilutions (see Table 3).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Table 3: Recommended Primary Antibody Dilutions

Antibody Host Recommended Dilution Phospho-PKA (Thr197) Rabbit 1:1000 Total PKA Rabbit 1:1000 Phospho-CREB (Ser133) Rabbit 1:1000 - 1:2000 Total CREB Rabbit 1:1000 GAPDH or β-actin Mouse 1:5000 - 1:10000 -

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 to 1:10000 in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (Optional):

-

To detect total proteins on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with the antibody for the total form of the protein and the loading control.

-

Optimization and Troubleshooting

-

Antibody Concentration: The optimal antibody concentration should be determined empirically. Titrate primary and secondary antibodies to achieve a strong signal with minimal background.

-

Blocking Buffer: While 5% non-fat milk is a common blocking agent, 5% BSA is often preferred for phospho-specific antibodies to reduce background.

-

Washing Steps: Thorough washing is critical to minimize background noise. Increase the number or duration of washes if high background is observed.

-

Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

-

Positive and Negative Controls: The use of an agonist (e.g., IB-MECA) as a positive control and untreated/vehicle-treated cells as negative controls is essential for interpreting the effects of this compound.

Application Notes and Protocols: Utilizing Small Molecule Inhibitors in CRISPR Screening Assays with a Focus on the ZM-Series Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic identification of genes involved in various biological processes, including drug response. When combined with small molecule inhibitors, CRISPR screens become a powerful tool to elucidate drug mechanisms of action, identify genetic determinants of sensitivity or resistance, and discover novel therapeutic targets. This application note provides a detailed framework for designing and executing CRISPR screening assays using small molecule inhibitors, with a specific focus on the hypothetical application of a ZM-series compound. While the specific compound "ZM522" is not prominently documented in publicly available research, we will use a representative ZM-series compound, ZM-32, a muscone derivative that targets the HuR protein, as an illustrative example to guide researchers in this methodology.

ZM-32: A Case Study for CRISPR Screening

ZM-32 is a derivative of muscone that has been shown to inhibit the RNA-binding protein HuR (Human antigen R). HuR is known to stabilize the messenger RNA (mRNA) of several proto-oncogenes and angiogenic factors, such as VEGF and MMP9, thereby promoting tumor growth and angiogenesis. By inhibiting HuR, ZM-32 can suppress the expression of these cancer-promoting genes. A CRISPR screen in the presence of ZM-32 could identify genes that, when knocked out, either sensitize or desensitize cancer cells to the effects of this inhibitor.

Signaling Pathway of HuR

The following diagram illustrates the signaling pathway influenced by HuR and the inhibitory action of ZM-32.

Caption: HuR signaling pathway and the inhibitory effect of ZM-32.

CRISPR Screening with ZM-32: Objectives and Design

A CRISPR screen with ZM-32 can be designed to identify:

-

Resistance Genes: Genes whose knockout confers resistance to ZM-32 treatment. These could be components of a parallel survival pathway or genes required for ZM-32 to exert its cytotoxic effects.

-

Sensitivity Genes: Genes whose knockout sensitizes cells to ZM-32. These could be negative regulators of the HuR pathway or genes involved in drug efflux or metabolism.

Experimental Workflow

The general workflow for a pooled CRISPR knockout screen is depicted below.

Caption: General workflow for a pooled CRISPR knockout screen.

Experimental Protocols

Protocol 1: Lentiviral Production of sgRNA Library

This protocol outlines the steps for producing lentivirus carrying the pooled sgRNA library.

Materials:

-

HEK293T cells

-

sgRNA library plasmid pool

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent

-

DMEM with 10% FBS

-

0.45 µm filter

Procedure:

-

Cell Seeding: Seed HEK293T cells in 10 cm plates to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the sgRNA library plasmid pool along with the packaging plasmids into the HEK293T cells using a suitable transfection reagent.

-

Virus Harvest: After 48-72 hours, collect the supernatant containing the lentiviral particles.

-

Filtration: Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

Titration: Determine the viral titer to establish the appropriate volume for cell transduction.

Protocol 2: CRISPR-Cas9 Knockout Screen

This protocol details the execution of the CRISPR screen to identify genes modulating the cellular response to ZM-32.

Materials:

-

Cas9-expressing cancer cell line of interest

-

Lentiviral sgRNA library

-

Polybrene

-

ZM-32 (and DMSO as a vehicle control)

-

Cell culture medium and supplements

-

Antibiotic for selection (e.g., puromycin)

Procedure:

-

Cell Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.

-

Antibiotic Selection: After 48-72 hours, select for transduced cells by adding the appropriate antibiotic to the culture medium.

-

Establish T0 Population: After selection is complete, harvest a subset of cells to serve as the initial timepoint (T0) reference.

-

Drug Treatment: Split the remaining cell population into two groups:

-

Control Group: Treat with DMSO.

-

Treatment Group: Treat with a predetermined concentration of ZM-32 (typically at a concentration that results in 50-80% growth inhibition).

-

-

Cell Culture and Harvesting: Culture both groups for a predetermined period (e.g., 14-21 days), ensuring that the cell representation of the library is maintained during passaging. Harvest cells at the final timepoint.

-

Genomic DNA Extraction: Extract genomic DNA from the T0 and final timepoint cell pellets.

-

sgRNA Sequencing and Analysis: Amplify the sgRNA cassettes from the genomic DNA by PCR and subject the amplicons to next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the ZM-32 treated population compared to the control.

Data Presentation

The quantitative data from the CRISPR screen should be summarized to clearly present the identified gene hits.

Table 1: Summary of sgRNA Enrichment and Depletion in ZM-32 Screen

| Gene Symbol | Log2 Fold Change (ZM-32 vs. DMSO) | p-value | Phenotype |

| GENE_A | 3.5 | < 0.001 | Resistance |

| GENE_B | 2.8 | < 0.001 | Resistance |

| GENE_C | -4.2 | < 0.001 | Sensitivity |

| GENE_D | -3.1 | < 0.001 | Sensitivity |

| ... | ... | ... | ... |

Conclusion

The combination of CRISPR screening with small molecule inhibitors like ZM-32 provides a robust platform for target validation and the discovery of novel drug-gene interactions. The protocols and workflows described in this application note offer a comprehensive guide for researchers to design and implement such screens in their own laboratories. The identification of genes that modulate the response to ZM-32 can provide valuable insights into its mechanism of action and potential combination therapies.

Application Notes and Protocols for ZM522 (surrogate JTE-522) in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ZM522 (using data from its structural analog, JTE-522) as an agent to induce apoptosis in cancer cells. This document includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. Due to the limited availability of public data on this compound, this document utilizes published data for JTE-522, a compound with a similar presumed mechanism of action, as a surrogate. JTE-522 has been demonstrated to inhibit cell proliferation and trigger programmed cell death through the modulation of key apoptotic signaling pathways. Its pro-apoptotic effects are mediated by the regulation of the Bcl-2 family of proteins, activation of caspases, and induction of cell cycle arrest.

Mechanism of Action

JTE-522 induces apoptosis primarily through the intrinsic (mitochondrial) pathway. The key mechanistic features include:

-

Modulation of Bcl-2 Family Proteins: JTE-522 treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the activation of a cascade of caspases. JTE-522 has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Cell Cycle Arrest: JTE-522 can induce cell cycle arrest, primarily at the G1 phase, which prevents cancer cells from progressing through the cell cycle and contributes to its anti-proliferative effects.

-

Induction of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following JTE-522 treatment, which can contribute to the induction of apoptosis.[1]

Data Presentation

The efficacy of JTE-522 in inducing cell death varies across different cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| AGS | Gastric Adenocarcinoma | MTT Assay | Dose-dependent | Significant inhibition of cell viability | [1] |

| AGS | Gastric Adenocarcinoma | DNA Fragmentation ELISA | Dose-dependent | Significant induction of DNA fragmentation | [2] |

| AGS | Gastric Adenocarcinoma | TUNEL Assay | Not Specified | Increased percentage of TUNEL-positive cells from 19.3% to 59.8% after 48h | [2] |

| MKN28 | Gastric Cancer | Not Specified | 250 µM | Induction of apoptosis at 24 hours | [3] |

| MKN45 | Gastric Cancer | Not Specified | 250 µM | Induction of apoptosis at 24 hours | [3] |

Note: Specific IC50 values for JTE-522 are not consistently reported in the public literature. The provided data indicates effective concentrations for inducing apoptosis.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the apoptotic effects of this compound/JTE-522 on cancer cells.

Cell Viability and IC50 Determination using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of adherent cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound/JTE-522 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound/JTE-522 in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100, 250 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, carefully remove the medium from each well.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[4]

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of key apoptosis-related proteins (Bax, Bcl-2, and cleaved caspase-3) by Western blotting.

Materials:

-

Cancer cells treated with this compound/JTE-522

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Bax

-

Rabbit anti-Bcl-2

-

Rabbit anti-cleaved caspase-3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound/JTE-522 at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control (β-actin).

-

Visualization of Pathways and Workflows

Signaling Pathway of JTE-522-Induced Apoptosis

Caption: Signaling pathway of JTE-522-induced apoptosis in cancer cells.

Experimental Workflow for Assessing Apoptosis

Caption: Experimental workflow for evaluating JTE-522-induced apoptosis.

References

- 1. Changes of NF-κB, p53, Bcl-2 and caspase in apoptosis induced by JTE-522 in human gastric adenocarcinoma cell line AGS cells: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JTE-522-induced apoptosis in human gastric adenocarinoma cell line AGS cells by caspase activation accompanying cytochrome C release, membrane translocation of Bax and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by JTE-522, a specific cyclooxygenase-2 inhibitor, in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biopioneer.com.tw [biopioneer.com.tw]

Application Notes: ZM522 Immunoprecipitation Protocol for the Isolation of CD73

For Research Use Only.

Introduction

ZM522 is a potent small molecule inhibitor of ecto-5'-nucleotidase (CD73), a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway.[1] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a molecule with significant immunosuppressive functions.[1] By inhibiting CD73, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[1] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This protocol provides a detailed methodology for the immunoprecipitation of CD73 from cell lysates using an anti-CD73 antibody, which can be a critical step in studying the interactions and downstream effects of this compound.

Principle

The immunoprecipitation of CD73 involves the following key steps:

-

Cell Lysis: Cells expressing CD73 are lysed to release cellular proteins while maintaining their native conformation.

-

Immunoprecipitation: A specific anti-CD73 antibody is added to the cell lysate to bind to the CD73 protein.

-

Complex Capture: Protein A/G-coupled beads are used to capture the antibody-CD73 complex.

-

Washing: The captured complexes are washed to remove non-specific proteins.

-

Elution: The purified CD73 protein is eluted from the beads for downstream analysis.

This protocol can be adapted for co-immunoprecipitation (Co-IP) experiments to identify proteins that interact with CD73.

Data Presentation

| Parameter | Recommended Value/Range | Notes |

| Starting Material | 1 x 10^7 cells or 1 mg of tissue lysate | The amount may need to be optimized based on the expression level of CD73 in the specific cell type. |

| Lysis Buffer Volume | 1 mL | |

| Anti-CD73 Antibody | 1-5 µg per 1 mg of protein lysate | The optimal antibody concentration should be determined empirically through titration experiments. |

| Protein A/G Beads | 20-30 µL of 50% slurry per IP reaction | The type of beads (agarose or magnetic) can be chosen based on laboratory preference and equipment. |

| Incubation with Antibody | 2-4 hours to overnight at 4°C | Overnight incubation may increase the yield of the immunoprecipitated protein. |

| Incubation with Beads | 1-2 hours at 4°C | |

| Wash Buffer | Lysis buffer or a modified wash buffer | Perform at least 3-4 washes to minimize background. |

| Elution Buffer | 1X SDS-PAGE sample buffer or acidic elution buffer | The choice of elution buffer depends on the downstream application. For Western blotting, SDS-PAGE sample buffer is commonly used. |

Experimental Protocols

Materials and Reagents

-

Cells or tissues expressing CD73

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors

-

Anti-CD73 Antibody (a validated antibody for IP)

-

Isotype control IgG

-

Protein A/G Agarose or Magnetic Beads

-

Wash Buffer (same as lysis buffer or a milder buffer like PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2X Laemmli sample buffer for Western blot analysis)

-

Microcentrifuge tubes

-

Rotating platform or rocker

-

Microcentrifuge

Procedure

1. Cell Lysate Preparation a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, wash by centrifugation and resuspension in ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. c. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (clarified lysate) to a pre-chilled microcentrifuge tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

2. Pre-clearing the Lysate (Optional but Recommended) a. To a defined amount of cell lysate (e.g., 500 µg - 1 mg), add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation a. To the pre-cleared lysate, add the recommended amount of anti-CD73 antibody (e.g., 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. c. Add 20-30 µL of Protein A/G bead slurry to each immunoprecipitation reaction. d. Incubate on a rotator for 1-2 hours at 4°C to allow the beads to bind the antibody-antigen complexes.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Add 500 µL - 1 mL of ice-cold wash buffer to the beads and gently resuspend the pellet. d. Repeat the centrifugation and wash steps for a total of 3-4 times.

5. Elution a. After the final wash, carefully remove all of the supernatant. b. To elute the immunoprecipitated proteins for Western blot analysis, add 20-40 µL of 2X Laemmli sample buffer directly to the bead pellet. c. Vortex briefly and then heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant contains the eluted proteins and is ready for loading onto an SDS-PAGE gel.

Mandatory Visualizations

Caption: this compound inhibits CD73, blocking adenosine production and subsequent immune suppression.

Caption: Workflow for the immunoprecipitation of CD73.

References

Application Notes and Protocols: ZM522 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM522 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and resistance to therapy. Preclinical evidence suggests that this compound may enhance the anti-tumor efficacy of standard-of-care chemotherapy agents by sensitizing cancer cells to their cytotoxic effects. These application notes provide detailed protocols for evaluating the synergistic potential of this compound in combination with common chemotherapeutics, along with illustrative data and pathway diagrams.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy and in combination with cisplatin, doxorubicin, and paclitaxel in a human non-small cell lung cancer (NSCLC) cell line (A549) and a corresponding xenograft model.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapy Agents in A549 Cells

| Compound | IC50 (µM) - 72h Treatment |

| This compound | 2.5 |

| Cisplatin | 8.0 |

| Doxorubicin | 0.5 |

| Paclitaxel | 0.01 |

Table 2: Synergistic Effects of this compound Combinations in A549 Cells (Combination Index)

| Combination (Constant Ratio) | Combination Index (CI) Value* | Interpretation |

| This compound + Cisplatin | 0.65 | Synergy |

| This compound + Doxorubicin | 0.72 | Synergy |

| This compound + Paclitaxel | 0.58 | Synergy |

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Anti-Tumor Efficacy in A549 Xenograft Model

| Treatment Group | Average Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | + 250 | - |

| This compound (25 mg/kg, daily) | + 150 | 40 |

| Cisplatin (5 mg/kg, weekly) | + 125 | 50 |

| This compound + Cisplatin | + 50 | 80 |

| Doxorubicin (2 mg/kg, weekly) | + 110 | 56 |

| This compound + Doxorubicin | + 45 | 82 |

| Paclitaxel (10 mg/kg, weekly) | + 90 | 64 |

| This compound + Paclitaxel | + 30 | 88 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination of this compound with chemotherapy.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and chemotherapy agents, alone and in combination, using a 96-well plate format.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound and chemotherapy agents (e.g., cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[3]

-

Drug Treatment: Prepare serial dilutions of this compound and the chosen chemotherapy agent in culture medium. For combination studies, prepare solutions with a constant ratio of the two drugs based on their individual IC50 values.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (medium with DMSO) and untreated controls.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][4]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[2]

-

Incubate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[2]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][4]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation states within the PI3K/Akt/mTOR pathway following treatment.

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells in 6-well plates with this compound, chemotherapy, or the combination for the desired time. Wash cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

-

Sonicate or vortex the lysates briefly and centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-